Cas no 2229121-30-4 (3-(2,6-Dichloropyridin-4-yl)butan-1-amine)
3-(2,6-Dichloropyridin-4-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1977611
- 3-(2,6-dichloropyridin-4-yl)butan-1-amine
- 2229121-30-4
- 3-(2,6-Dichloropyridin-4-yl)butan-1-amine
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- Inchi: 1S/C9H12Cl2N2/c1-6(2-3-12)7-4-8(10)13-9(11)5-7/h4-6H,2-3,12H2,1H3
- InChI Key: WOHBXEPSEGJPFQ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(N=1)Cl)C(C)CCN
Computed Properties
- Exact Mass: 218.0377538g/mol
- Monoisotopic Mass: 218.0377538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 38.9Ų
3-(2,6-Dichloropyridin-4-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977611-0.05g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 0.05g |
$1140.0 | 2023-09-16 | ||
| Enamine | EN300-1977611-0.1g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 0.1g |
$1195.0 | 2023-09-16 | ||
| Enamine | EN300-1977611-0.25g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 0.25g |
$1249.0 | 2023-09-16 | ||
| Enamine | EN300-1977611-0.5g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 0.5g |
$1302.0 | 2023-09-16 | ||
| Enamine | EN300-1977611-1.0g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1977611-2.5g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 2.5g |
$2660.0 | 2023-09-16 | ||
| Enamine | EN300-1977611-5.0g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1977611-10.0g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1977611-1g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1977611-5g |
3-(2,6-dichloropyridin-4-yl)butan-1-amine |
2229121-30-4 | 5g |
$3935.0 | 2023-09-16 |
3-(2,6-Dichloropyridin-4-yl)butan-1-amine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-(2,6-Dichloropyridin-4-yl)butan-1-amine
3-(2,6-Dichloropyridin-4-yl)butan-1-amine: A Comprehensive Overview
3-(2,6-Dichloropyridin-4-yl)butan-1-amine, also known by its CAS number 2229121-30-4, is a chemical compound that has garnered significant attention in recent years due to its versatile applications in various fields. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with nitrogen as the heteroatom. The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring imparts unique electronic and structural properties to the molecule, making it highly valuable in synthetic chemistry and material science.
The synthesis of 3-(2,6-Dichloropyridin-4-yl)butan-1-amine involves a multi-step process that typically begins with the chlorination of pyridine derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield. The compound's structure is characterized by a butanamine group attached to the pyridine ring at the 4 position, which contributes to its amine functionality and reactivity.
One of the most promising applications of 3-(2,6-Dichloropyridin-4-yl)butan-1-amine is in the field of pharmaceuticals. Researchers have explored its potential as a building block for drug development, particularly in designing molecules with specific pharmacokinetic properties. The compound's ability to form stable bonds with other functional groups makes it an ideal candidate for creating bioactive compounds with targeted therapeutic effects.
In addition to its pharmaceutical applications, 3-(2,6-Dichloropyridin-4-yl)butan-1-amine has found utility in agrochemicals. Recent studies have demonstrated its effectiveness as a precursor for developing novel pesticides and herbicides. The compound's ability to interact with biological systems at molecular levels has opened new avenues for sustainable agriculture practices.
The electronic properties of 3-(2,6-Dichloropyridin-4-yl)butan-1-amie make it an attractive candidate for use in electronic materials. Its conjugated system allows for efficient charge transport, which is crucial for applications in organic electronics such as light-emitting diodes (LEDs) and photovoltaic devices. Ongoing research is focused on optimizing its electronic characteristics to enhance device performance.
From a structural standpoint, the molecule exhibits a balance between rigidity and flexibility, which is essential for many chemical reactions. The dichloropyridine moiety provides rigidity, while the butanamine group introduces flexibility, enabling the molecule to adapt to various reaction conditions. This balance is particularly advantageous in catalytic processes where substrate selectivity and reaction efficiency are critical.
The environmental impact of 3-(2,6-Dichloropyridin-4-yli)butanamie has also been a topic of interest among researchers. Studies have shown that its degradation products are less harmful to ecosystems compared to traditional chemicals used in similar applications. This makes it a more eco-friendly alternative in industries where environmental sustainability is a priority.
In conclusion, 3-(2,6-Dichloropyridin-)butanamie, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research across multiple disciplines. Its potential applications span from drug development to electronic materials, making it a compound of significant interest in both academic and industrial settings.
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